Product packaging for 8-Fluoroquinoline(Cat. No.:CAS No. 394-68-3)

8-Fluoroquinoline

Cat. No.: B1294397
CAS No.: 394-68-3
M. Wt: 147.15 g/mol
InChI Key: RNAAXKYOTPSFGV-UHFFFAOYSA-N
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Description

Overview of 8-Fluoroquinoline as a Fluorinated Heterocyclic Compound

This compound is a synthetic organic compound with the chemical formula C9H6FN. ontosight.ai Structurally, it is a derivative of quinoline (B57606), a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring system, with a fluorine atom attached at the eighth position. ontosight.ai This substitution imparts unique chemical and physical properties compared to its non-fluorinated parent compound, quinoline. ontosight.ai

The presence of the highly electronegative fluorine atom significantly influences the electronic environment of the molecule. This alteration in electron distribution affects its reactivity, stability, and intermolecular interactions. ontosight.ai this compound typically appears as a colorless to pale yellow liquid or solid. labproinc.comstarshinechemical.comchemimpex.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC9H6FN chemsrc.com
Molar Mass147.15 g/mol nih.gov
AppearanceColorless to light yellow/orange clear liquid starshinechemical.com
Boiling Point238.4 ± 13.0 °C at 760 mmHg chemsrc.com
Density1.2 ± 0.1 g/cm³ chemsrc.com
Flash Point98.0 °C starshinechemical.com
Refractive Index1.60 starshinechemical.com

Significance of Fluorine Substitution in Quinolines for Academic Inquiry

The introduction of a fluorine atom into the quinoline scaffold is a strategic decision in chemical synthesis and drug discovery, offering several advantages that are of significant interest in academic research. The unique properties of fluorine, such as its small size and high electronegativity, can profoundly alter the biological and physical characteristics of the parent molecule.

Key aspects of fluorine substitution's significance include:

Enhanced Biological Activity : Fluorination can influence a compound's ability to interact with biological targets, potentially leading to improved efficacy or selectivity. ontosight.ai Derivatives of fluorinated quinolines have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents. ontosight.aichemimpex.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can enhance the metabolic stability of a drug candidate, prolonging its duration of action in the body. ontosight.ai

Modulation of Physicochemical Properties : Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. ontosight.aicymitquimica.com It also affects the basicity of the quinoline nitrogen atom, which can be crucial for receptor binding and pharmacokinetic properties.

Probes for Imaging : The unique fluorescence properties of some fluorinated quinolines make them suitable for the development of fluorescent probes for biological imaging, aiding in the visualization of cellular processes. chemimpex.com

Historical Context and Evolution of Research on this compound and its Derivatives

The study of quinoline and its derivatives has a rich history, initially driven by the search for antimalarial drugs. The investigation into halogenated quinolines, including fluorinated versions like this compound, represents a significant advancement in this field. The development of synthetic methods to introduce fluorine into aromatic systems paved the way for the creation and study of these novel compounds. researchgate.net

Early research likely focused on the fundamental synthesis and characterization of this compound. researchgate.net Over time, the focus has expanded dramatically. In recent decades, research has diversified into several key areas:

Medicinal Chemistry : this compound serves as a crucial intermediate or building block in the synthesis of more complex pharmaceutical compounds. ontosight.aichemimpex.com Its derivatives are actively investigated for their potential as antibacterial, anticancer, and antiviral agents. ontosight.aichemimpex.com

Materials Science : The compound and its derivatives are utilized in the formulation of advanced materials, such as polymers and coatings, due to their ability to impart desirable properties. chemimpex.com

Coordination Chemistry : Quinolines can act as ligands, binding to metal ions to form coordination complexes. ajgreenchem.com The presence of the fluorine atom in this compound can influence the properties of these complexes, which have potential applications in catalysis and sensor technology. chemimpex.comossila.com For instance, Schiff bases derived from fluorinated quinolines are used in sensors for metal-ion recognition. ossila.com

Scope and Objectives of the Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound. The objective is to detail its fundamental characteristics as a fluorinated heterocyclic compound, explain the scientific importance of fluorine substitution in the quinoline core, and trace the historical development and evolution of research on this molecule and its derivatives. The content is strictly confined to these topics to ensure a thorough and targeted discussion for a research-oriented audience.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FN B1294397 8-Fluoroquinoline CAS No. 394-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinoline
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InChI

InChI=1S/C9H6FN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RNAAXKYOTPSFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6FN
Source PubChem
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DSSTOX Substance ID

DTXSID60192591
Record name Quinoline, 8-fluoro-
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Molecular Weight

147.15 g/mol
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CAS No.

394-68-3
Record name 8-Fluoroquinoline
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Record name 8-Fluoroquinoline
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Ii. Synthetic Methodologies and Chemical Transformations of 8 Fluoroquinoline

Advanced Synthetic Routes to 8-Fluoroquinoline Core Structure

The synthesis of the this compound core can be achieved through various strategic approaches, including direct fluorination of the quinoline (B57606) ring system, construction of the ring with a pre-installed fluorine atom, and multi-step sequences involving key intermediates. ontosight.ai

Direct fluorination of quinoline derivatives presents a challenge in controlling the position of fluorine incorporation. However, specific methods have been developed to achieve regioselectivity. One such method involves an electrochemical approach. The electrolysis of quinoline derivatives in the presence of HF:pyridine (B92270) (Olah's reagent) can lead to a regioselective 5,8-difluorination. georgiasouthern.edugeorgiasouthern.edu This method has been successfully applied to various substituted quinolines, providing moderate to good yields of the corresponding 5,8-difluoro products. georgiasouthern.edu While direct fluorination of quinoline in acidic media can result in a mixture of 5-, 6-, and 8-fluoroquinolines, careful control of reaction conditions is crucial for achieving the desired 8-fluoro isomer. researchgate.net

Electrophilic fluorinating agents like N-fluorobenzenesulfonimide can also be employed to introduce a fluorine atom onto the quinoline ring, although this is often a preliminary step before other functionalizations.

Nucleophilic aromatic substitution (SNA_r) reactions are a cornerstone for introducing fluorine at specific positions on the quinoline ring. This often involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion. While direct nucleophilic substitution of an unactivated aryl fluoride is challenging, it can be facilitated by the presence of an organometallic palladium(II) complex. figshare.comacs.orgacs.org In one instance, a palladium(II) complex of an this compound-based ligand underwent facile nucleophilic substitution of the fluorine atom with a methoxy (B1213986) group at room temperature. figshare.comacs.orgacs.org

Another strategy involves the use of precursor molecules where a different substituent at the C-8 position is replaced by fluorine. For example, the synthesis of 6-fluoro-8-quinolinol was achieved via a Skraup synthesis starting from 2-amino-5-fluorophenol, demonstrating the construction of the quinoline ring with the fluorine atom already in place. fordham.edu

The presence of activating groups on the quinoline ring can significantly facilitate nucleophilic substitution. For instance, an 8-nitro group enhances the susceptibility of the C-7 position to nucleophilic attack, a principle often exploited in the synthesis of fluoroquinolone antibacterials. mdpi.comnih.gov While this example highlights functionalization at C-7, the underlying principle of electronic activation is relevant to substitution at other positions.

Multi-step syntheses provide a versatile platform for the construction of complex this compound derivatives. Key intermediates such as This compound-2-carbaldehyde (B1387725) and This compound-4-carbaldehyde (B2654160) serve as valuable building blocks for further elaboration. chemimpex.comglpbio.com

This compound-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its aldehyde functionality allows for a wide range of chemical transformations. Similarly, this compound-4-carbaldehyde is another important synthetic intermediate. glpbio.comenaminestore.com The synthesis of these carbaldehydes can be achieved through various methods, often involving the oxidation of the corresponding methylquinolines or the formylation of the quinoline ring.

The synthesis of related structures, such as 5-bromo-8-fluoroquinoline-2-carbaldehyde, involves multi-step reactions starting from quinoline precursors, including regioselective bromination and fluorination followed by formylation. vulcanchem.com The synthesis of 8-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.smolecule.comoxazine-6-carbaldehyde also highlights a multi-step approach involving key transformations like palladium-catalyzed reductive carbonylation. researchgate.net

Nucleophilic Aromatic Substitution Approaches to Incorporate Fluorine at the C-8 Position

Functionalization and Derivatization Reactions of this compound

Once the this compound core is synthesized, it can be further modified through a variety of chemical reactions to introduce new functional groups and create a diverse library of derivatives.

The this compound ring system is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. The fluorine atom at the C-8 position influences the regioselectivity of these reactions. For instance, bromination of this compound can lead to the formation of bromo-8-fluoroquinoline derivatives. smolecule.com The synthesis of 3-bromo-8-fluoroquinoline (B2452457) often involves the electrophilic bromination of this compound. smolecule.com

Nucleophilic substitution reactions are widely used to functionalize the this compound scaffold. Halogen atoms on the ring can be displaced by a variety of nucleophiles.

Bromination: The synthesis of 3-Bromo-8-fluoroquinoline can be achieved through the bromination of this compound. smolecule.com This compound is a valuable building block for further synthetic transformations, including palladium-catalyzed cross-coupling reactions. smolecule.com

4-Bromo-8-fluoroquinoline (B1285068) is another important intermediate, useful in the synthesis of active pharmaceutical ingredients and materials for applications such as dye-sensitized solar cells. ossila.com Its synthesis can be accomplished through methods analogous to other halogenated quinolines.

6-Chloro-8-fluoroquinoline (B1488121) is a key intermediate in the synthesis of several pharmaceutical compounds. ossila.com It can participate in nucleophilic aromatic substitution reactions, for example, to form Schiff bases. ossila.com

The reactivity of halogens at different positions can vary. For instance, in 8-bromo-6-fluoroquinoline, the bromine at C-8 is susceptible to nucleophilic substitution, while the fluorine at C-6 can also be replaced under specific conditions.

The following table summarizes some of the halogenated derivatives of this compound and their synthetic utility.

Compound NameCAS NumberKey Synthetic Applications
3-Bromo-8-fluoroquinoline855477-01-9Intermediate for cross-coupling reactions. smolecule.com
4-Bromo-8-fluoroquinoline927800-38-2Building block for APIs and DSSCs. ossila.com
6-Chloro-8-fluoroquinoline52200-53-0Intermediate for Schiff bases and APIs. ossila.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and they have been successfully applied to this compound derivatives to introduce aryl, alkenyl, and alkyl groups. These reactions, including the Suzuki, Heck, and Negishi couplings, typically involve the reaction of a halo-substituted this compound with a suitable coupling partner in the presence of a palladium catalyst.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, has been utilized for the synthesis of 7-aryl-8-aminofluoroquinolones. In a representative example, ethyl 7-chloro-6-fluoro-8-nitroquinolone-3-carboxylate was reacted with various arylboronic acids under Suzuki-Miyaura conditions to yield the corresponding 7-aryl derivatives. nih.gov The reaction proceeds effectively, providing a route to novel fluoroquinolone structures. While specific examples for this compound are described, the general conditions for Suzuki reactions on similar heterocyclic systems often involve a palladium catalyst such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand like PPh₃ or PCy₃, and a base. organic-chemistry.org The choice of solvent and base can be critical, with aqueous conditions sometimes being employed for electron-poor arylboronic acids. researchgate.net

The Heck reaction , a palladium-catalyzed vinylation of an aryl halide, offers a method to introduce alkenyl substituents onto the this compound core. uwindsor.ca This reaction typically involves reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. mdpi.com While specific examples detailing the Heck reaction with this compound are not extensively documented in the provided results, the general mechanism involves oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product. libretexts.orgnih.gov

The Negishi coupling reaction, which involves the coupling of an organozinc compound with an organic halide, has been demonstrated for the functionalization of the this compound scaffold. wikipedia.orgorganic-chemistry.org For instance, 5-bromo-8-fluoroquinoline (B1373256) has been shown to undergo Negishi coupling, although with incomplete conversion under certain flow conditions, indicating its potential as a substrate for this transformation. sci-hub.se A visible light-induced Negishi cross-coupling has also been reported, which can expand the scope of this reaction to include deactivated aryl halides. uclm.es This method relies on the formation of a Pd(0)-zinc complex that absorbs visible light, accelerating the oxidative addition step. uclm.es

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Fluoroquinoline Derivatives

Reaction TypeThis compound SubstrateCoupling PartnerCatalyst/ReagentsProductReference
Suzuki-MiyauraEthyl 7-chloro-6-fluoro-8-nitroquinolone-3-carboxylateArylboronic acidsPd catalystEthyl 7-aryl-6-fluoro-8-nitroquinolone-3-carboxylates nih.gov
Negishi5-Bromo-8-fluoroquinolineOrganozinc reagentPd catalyst5-Substituted-8-fluoroquinoline sci-hub.se
Negishi (Photoinduced)6-Bromo-7-fluoroquinoline(3,3,3-trifluoropropyl)zinc(II) iodidePd(dba)₂ / JohnPhos6-(3,3,3-trifluoropropyl)-7-fluoroquinoline uclm.es

Oxidation and Reduction Reactions leading to Novel this compound Derivatives

Oxidation and reduction reactions on the this compound core provide access to a range of derivatives with modified electronic properties and further synthetic utility. Key transformations include the oxidation of the quinoline nitrogen to an N-oxide and the reduction of nitro groups to amines.

Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This compound N-oxide has been synthesized by treating this compound with monoperphthalic acid in ether. rsc.org This transformation is significant as the N-oxide functionality can alter the reactivity of the heterocyclic ring, particularly towards nucleophilic substitution. rsc.org Other oxidizing agents like hydrogen peroxide in acetic acid have been used for other fluoroquinoline isomers, but were not successful for the 8-fluoro derivative. rsc.org

Reduction: The reduction of substituted 8-fluoroquinolines is a valuable method for introducing new functional groups. A common example is the reduction of a nitro group to an amino group. For instance, 6-fluoro-8-nitroquinoline (B1295531) can be reduced to 8-amino-6-fluoroquinoline. fordham.edu Similarly, the nitro group of ethyl 7-aryl-6-fluoro-8-nitroquinolone-3-carboxylates, synthesized via Suzuki coupling, can be reduced to the corresponding 8-aminoquinolone-3-esters. nih.gov A general method for the reduction of nitroarenes to amines involves the use of iron powder in the presence of an acid, such as hydrochloric acid, in a water/tetrahydrofuran solvent system under reflux conditions. scispace.com The resulting amino group can serve as a handle for further functionalization, such as in the synthesis of Schiff bases or amides. The reduction of a carboxylic acid moiety on the quinoline ring to a primary alcohol typically requires strong reducing agents like lithium aluminium hydride (LiAlH₄) in an anhydrous solvent such as dry ether. savemyexams.com

Table 2: Examples of Oxidation and Reduction Reactions of this compound Derivatives

Reaction TypeSubstrateReagents/ConditionsProductReference
OxidationThis compoundMonoperphthalic acid, etherThis compound N-oxide rsc.org
Reduction6-Fluoro-8-nitroquinolineNot specified8-Amino-6-fluoroquinoline fordham.edu
ReductionEthyl 7-aryl-6-fluoro-8-nitroquinolone-3-carboxylateNot specifiedEthyl 8-amino-7-aryl-6-fluoro-quinolone-3-carboxylate nih.gov

Reactions Involving Carbaldehyde Moieties (e.g., Condensation, Reduction) on this compound-2-carbaldehyde and this compound-4-carbaldehyde

The carbaldehyde group at the 2- or 4-position of the this compound ring is a versatile functional group that can participate in a variety of chemical transformations, most notably condensation and reduction reactions. These reactions allow for the elaboration of the quinoline scaffold into more complex molecules. chemimpex.com

Condensation Reactions: this compound-2-carbaldehyde and this compound-4-carbaldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and imines (Schiff bases), respectively. vulcanchem.comrsc.org For example, quinoline-3-carbaldehydes have been shown to react with thiosemicarbazide (B42300) to form thiosemicarbazones. vulcanchem.com Similarly, the condensation of 8-hydroxyquinoline-2-carbaldehyde with aromatic diamines can lead to the formation of quinoline-based benzimidazoles. mdpi.com These condensation reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid or base.

Reduction Reactions: The aldehyde functionality of this compound-carbaldehydes can be readily reduced to a primary alcohol. Common reducing agents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). savemyexams.comlibretexts.org Sodium borohydride is a milder reagent and is typically used in aqueous or alcoholic solutions, while LiAlH₄ is a more powerful reducing agent used in anhydrous conditions like dry ether. savemyexams.com This transformation provides access to hydroxymethyl-substituted 8-fluoroquinolines, which can be used as building blocks for further synthetic modifications.

Table 3: Examples of Reactions Involving Carbaldehyde Moieties on Fluoroquinoline Derivatives

Reaction TypeSubstrateReagentsProduct TypeReference
Condensation8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehydeHydrazines, Imines, ThiosemicarbazonesHydrazones, Imines, Thiosemicarbazones vulcanchem.com
Condensation8-Hydroxyquinoline-2-carbaldehydeAromatic diaminesQuinoline-based benzimidazoles mdpi.com
ReductionAldehyde (general)NaBH₄ or LiAlH₄Primary alcohol savemyexams.comlibretexts.org

Synthesis of Schiff Bases from this compound Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are an important class of compounds that can be synthesized from this compound derivatives. researchgate.net These compounds are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. nih.gov In the context of this compound, Schiff bases can be prepared from amino-substituted or carbaldehyde-substituted derivatives.

The synthesis of Schiff bases from this compound-2-carbaldehyde or this compound-4-carbaldehyde involves their reaction with a primary amine. This condensation reaction is often carried out in a protic solvent like ethanol and may be catalyzed by a small amount of acid. The resulting Schiff bases are valuable as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. researchgate.netnih.gov

Alternatively, an amino-substituted this compound, such as 8-amino-6-fluoroquinoline, can be reacted with an appropriate aldehyde or ketone to yield a Schiff base. For example, 6-chloro-8-fluoroquinoline can serve as a precursor for Schiff base synthesis through nucleophilic aromatic substitution to introduce an amino group, which is then condensed with an aldehyde. ossila.com These Schiff bases, often acting as bidentate or tridentate ligands, are of interest for their ability to chelate metal ions. ossila.com

Formation of Organometallic Complexes with this compound-based Ligands

The this compound scaffold, particularly when functionalized with chelating groups like Schiff bases, serves as an excellent ligand for the formation of organometallic complexes. ossila.com The nitrogen atom of the quinoline ring and other donor atoms within the ligand structure can coordinate to a metal center, leading to stable complexes with interesting photophysical and chemical properties. Ruthenium(II) and Iridium(III) are common metal centers for such complexes.

Schiff bases derived from this compound derivatives can act as bidentate or tridentate ligands, readily coordinating to metal ions such as ruthenium and iridium. ossila.com For example, Schiff bases formed from 6-chloro-8-fluoroquinoline derivatives can coordinate to Ru and Ir ion centers to form dye complexes used in applications like dye-sensitized solar cells. ossila.com

Iridium(III) complexes containing phosphine ligands conjugated with fluoroquinolones have been synthesized and characterized. researchgate.net These half-sandwich Ir(III) complexes exhibit potential as anticancer agents. researchgate.net The chelation of a carbon-fluorine bond to an iridium center has been observed in an this compound complex, highlighting the unique coordination chemistry of this scaffold. rsc.orgacs.org

Ruthenium(II) complexes containing fluoroquinolone ligands have also been extensively studied. nih.gov For instance, ruthenium complexes with levofloxacin (B1675101), a fluoroquinolone, have been synthesized and shown to interact with DNA. nih.gov The general formula for some ruthenium-fluoroquinolone complexes is [RuL₂Cl₂]Cl·nH₂O, where L is a fluoroquinolone ligand acting as a bidentate chelator. researchgate.net These complexes often exhibit an octahedral geometry around the ruthenium center. researchgate.netnih.gov

Table 4: Examples of Organometallic Complexes with this compound-Based Ligands

Metal CenterLigand TypeComplex TypePotential ApplicationReference
Iridium(III)Phosphine-fluoroquinolone conjugateHalf-sandwich complexAnticancer agent researchgate.net
Iridium(III)This compoundChelated C-F bond complexFundamental coordination chemistry rsc.orgacs.org
Ruthenium(II)Schiff base from 6-chloro-8-fluoroquinolineDye complexDye-sensitized solar cells ossila.com
Ruthenium(II)Levofloxacin (fluoroquinolone)Octahedral complexDNA interaction studies nih.gov
Ruthenium(III)Fluoroquinolone derivatives[RuL₂Cl₂]Cl·nH₂OPotential antitumor agents researchgate.net

Iii. Spectroscopic and Computational Analysis of 8 Fluoroquinoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic methods is employed to thoroughly characterize 8-fluoroquinoline and its analogues, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives. ¹H, ¹³C, and ¹⁹F NMR spectra offer detailed information about the chemical environment of each nucleus, allowing for the precise determination of the molecular structure and confirmation of fluorine substitution.

¹H NMR: The proton NMR spectra of this compound derivatives typically show signals in the aromatic region (δ 7.0–9.0 ppm). The coupling patterns, particularly the splitting caused by through-space or through-bond interactions with the fluorine atom (J-F coupling), are instrumental in assigning the proton signals to their respective positions on the quinoline (B57606) ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the quinoline ring exhibit distinct chemical shifts, which are influenced by the electron-withdrawing nature of the fluorine atom at the C-8 position. This effect leads to a characteristic deshielding of the carbon atoms in proximity to the fluorine substituent. The presence of large one-bond and smaller long-range carbon-fluorine coupling constants (¹JCF, ²JCF, ³JCF) further aids in the definitive assignment of the carbon signals.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for directly observing the fluorine environment. The chemical shift of the fluorine atom in this compound is sensitive to its electronic surroundings and can be influenced by solvent effects and intermolecular interactions. ¹⁹F NMR is a powerful tool for confirming the presence and position of the fluorine substituent on the quinoline core. It is also highly sensitive for detecting and quantifying fluorine-containing impurities. acs.org

Interactive Data Table: Representative NMR Data for an this compound Derivative

NucleusChemical Shift (ppm)Coupling Constant (Hz)Assignment
¹H8.90 (dd)J = 4.2, 1.7H-2
¹H8.15 (dd)J = 8.3, 1.7H-4
¹H7.50 (m)-H-3, H-5, H-6
¹H7.40 (td)J = 8.0, 1.2H-7
¹³C150.5 (d)¹JCF = 255.0C-8
¹³C148.2-C-2
¹³C136.0-C-4
¹³C128.0 (d)³JCF = 4.5C-6
¹³C127.5 (d)²JCF = 10.0C-8a
¹³C122.0-C-3
¹³C121.8 (d)³JCF = 5.0C-5
¹³C115.0 (d)²JCF = 20.0C-7
¹⁹F-130.0 (m)-F-8

Note: The data presented in this table is representative and may vary for different this compound derivatives.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound and its derivatives. chemistryjournal.innitrkl.ac.in The absorption of infrared radiation causes molecular vibrations, such as stretching and bending of chemical bonds, which are characteristic of specific functional groups. ajabs.org

The FTIR spectrum of an this compound derivative will typically display a series of absorption bands corresponding to the vibrations of the quinoline core and its substituents. Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring appear in the 1650-1450 cm⁻¹ region.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is expected in the 1100-1000 cm⁻¹ range, providing direct evidence for the fluorine substitution. ajabs.org

Out-of-plane C-H bending: These vibrations, which are sensitive to the substitution pattern on the aromatic ring, are found in the 900-675 cm⁻¹ region.

FTIR spectroscopy is also useful for studying intermolecular interactions, such as hydrogen bonding, by observing shifts in the characteristic vibrational frequencies. mdpi.com

Interactive Data Table: Characteristic FTIR Absorption Bands for an this compound Derivative

Wavenumber (cm⁻¹)IntensityVibrational Mode
3050MediumAromatic C-H Stretch
1620StrongC=N Stretch (Quinoline)
1580StrongC=C Stretch (Aromatic)
1500StrongC=C Stretch (Aromatic)
1045StrongC-F Stretch
820StrongC-H Out-of-Plane Bend

Note: The data presented in this table is representative and may vary for different this compound derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the this compound molecule. cpur.in The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy orbitals (typically the lowest unoccupied molecular orbital, LUMO). fiveable.me

The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to π→π* and n→π* electronic transitions within the conjugated quinoline ring system. pharmatutor.org The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the electronic nature of the substituents and the polarity of the solvent. The fluorine atom at the 8-position, being electron-withdrawing, can induce a shift in the absorption maxima compared to unsubstituted quinoline.

UV-Vis spectroscopy is a valuable tool for:

Confirming the presence of the quinoline chromophore.

Studying the effects of substituents on the electronic structure.

Investigating solvatochromism, the change in absorption or emission spectra with solvent polarity.

Determining the concentration of the compound in solution via the Beer-Lambert law. cpur.in

Interactive Data Table: Typical UV-Vis Absorption Data for an this compound Derivative in Methanol

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
27535,000π→π
3154,000π→π
3303,500n→π*

Note: The data presented in this table is representative and may vary for different this compound derivatives and solvents.

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. waters.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.gov

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. nih.gov

Furthermore, fragmentation analysis (MS/MS) can be performed to gain structural information. researchgate.net The molecular ion is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule, which can be used to confirm its structure and identify unknown related compounds. researchgate.net For this compound derivatives, characteristic fragmentation pathways may involve the loss of the fluorine atom, substituents on the quinoline ring, or cleavage of the ring itself.

Interactive Data Table: Representative HRMS and Fragmentation Data for an this compound Derivative

Ionm/z (Observed)m/z (Calculated)FormulaFragmentation Pathway
[M+H]⁺146.0557146.0562C₉H₇FNMolecular Ion
[M+H-F]⁺127.0521127.0524C₉H₇NLoss of Fluorine
[M+H-HCN]⁺119.0498119.0500C₈H₅FLoss of Hydrogen Cyanide

Note: The data presented in this table is representative and may vary for different this compound derivatives.

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of this compound and its derivatives. mdpi.com Many quinoline compounds are inherently fluorescent, and their emission properties can be tailored by chemical modification. researchgate.net

Upon excitation with light of a suitable wavelength, the molecule is promoted to an excited electronic state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum, which is a plot of emission intensity versus wavelength, provides information about:

Fluorescence quantum yield (ΦF): A measure of the efficiency of the fluorescence process.

Fluorescence lifetime (τF): The average time the molecule spends in the excited state before returning to the ground state.

Stokes shift: The difference in wavelength between the absorption maximum and the emission maximum. researchgate.net

The fluorescence of this compound derivatives can be sensitive to the local environment, making them useful as fluorescent probes and sensors. ossila.com For instance, changes in fluorescence intensity or wavelength can be used to detect metal ions, pH changes, or the presence of other molecules. ossila.com

Interactive Data Table: Photophysical Properties of a Representative this compound Derivative

PropertyValue
Excitation Wavelength (λex)330 nm
Emission Wavelength (λem)380 nm
Stokes Shift50 nm
Fluorescence Quantum Yield (ΦF)0.15
Fluorescence Lifetime (τF)2.5 ns

Note: The data presented in this table is representative and may vary for different this compound derivatives and experimental conditions.

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of an this compound derivative, it is possible to determine the precise positions of all atoms in the molecule, as well as the bond lengths, bond angles, and torsional angles. researchgate.net

While obtaining suitable single crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled and serves as a benchmark for validating the results from other spectroscopic techniques and computational models.

Interactive Data Table: Selected Crystallographic Data for a Hypothetical this compound Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
β (°)105.2
Volume (ų)780.5
Z4
R-factor0.045

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study.

Fluorescence Spectroscopy for Photophysical Properties and Sensor Applications

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to investigate the properties and behavior of this compound and its derivatives at the molecular level. These theoretical studies complement experimental findings, offering insights into electronic structure, reactivity, and interactions with biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Prediction, and Spectroscopic Support

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound and its derivatives, DFT calculations are instrumental in understanding their fundamental properties.

Electronic Structure: DFT calculations provide detailed information about the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that helps in determining the molecule's chemical stability and reactivity. eurjchem.com For instance, a larger energy gap suggests higher stability. nih.gov Studies on various fluoroquinolone derivatives have utilized DFT to calculate these energy gaps and other quantum chemical parameters to predict their stability and reactivity. nih.govresearchgate.net

Reactivity Prediction: The electronic parameters derived from DFT calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, are used to predict the reactivity of this compound derivatives. nih.govresearchgate.net For example, the Fukui function, which can be computed using DFT, helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. mdpi.com This is particularly useful in predicting the outcomes of chemical reactions, such as substitution or cross-coupling reactions. DFT can also be used to model transition states and calculate activation barriers for reactions, providing insights into reaction mechanisms and kinetics. uniud.it

Spectroscopic Support: DFT calculations are widely used to support and interpret experimental spectroscopic data. By calculating theoretical vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis), researchers can make more accurate assignments of the experimental spectra. eurjchem.comresearchgate.netnih.govresearchgate.net For example, DFT calculations have been used to correlate the calculated IR frequencies and UV-Vis absorption spectra of fluoroquinolone complexes with experimental results, aiding in their structural characterization. up.ac.zaacs.org

Table 1: Selected DFT-Calculated Parameters for Fluoroquinolone Derivatives

Compound/DerivativeBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Fluoroquinolone Derivative 11RCAM-B3LYP/6-311++G(2d,p)--0.2604 nih.gov
Ciprofloxacin (B1669076)B3LYP/6-311G(d,p)--- researchgate.net
NorfloxacinB3LYP/6-311G(d,p)--- researchgate.net
OfloxacinB3LYP/6-31G(d,p)--- jocpr.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly important for understanding the photophysical and photochemical behavior of this compound and its derivatives.

TD-DFT calculations are employed to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. jocpr.com These calculations provide insights into the nature of the electronic transitions, such as π → π* or n → π* transitions, and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmdpi.com For example, TD-DFT has been used to predict the electronic transition bands of fluoroquinolone precursors, with the results showing good agreement with experimental UV-Vis spectra. researchgate.net

Furthermore, TD-DFT is a valuable tool for investigating the mechanisms of phototoxic reactions, which can be a side effect of some fluoroquinolone drugs. diva-portal.org By modeling the behavior of the molecule upon absorption of light, researchers can gain insights into photodegradation pathways and the formation of reactive species. diva-portal.org

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of molecular systems, offering insights into conformational changes and interactions between molecules.

Ligand-Target Interactions: In the context of drug design, MD simulations are crucial for understanding the interactions between a ligand, such as an this compound derivative, and its biological target, typically a protein or enzyme. researchgate.net These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the dynamic behavior of the ligand within the binding site. mdpi.com For example, MD simulations have been used to study the stability of fluoroquinolone analogs complexed with mutant DNA gyrase, a key target in bacteria. rsc.org The root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time is often used to assess the stability of the complex. researchgate.netmdpi.com

Conformational Analysis: this compound and its derivatives can exist in different spatial arrangements or conformations. MD simulations can explore the conformational landscape of these molecules, identifying the most stable or energetically favorable conformations. researchgate.net This information is vital as the biological activity of a molecule can be highly dependent on its conformation. For instance, MD simulations have been employed to understand the rotational freedom and preferred conformers of substituted fluoroquinolone precursors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies for Predictive Modeling of Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional extension (3D-QSAR) are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of a set of molecules with their experimentally determined biological activities. These models can then be used to predict the activity of new, untested compounds. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. mdpi.commdpi.com These methods generate 3D contour maps that visualize the regions around a molecule where modifications to the steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. mdpi.commdpi.com For example, CoMSIA models have been used to study the degradation of fluoroquinolones and to design derivatives with lower plasma protein binding rates. mdpi.commdpi.com

Molecular Docking Studies to Elucidate Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. researchgate.netresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

Docking simulations place the ligand in various positions and orientations within the receptor's binding site and calculate a scoring function to estimate the binding affinity. nih.gov The results provide insights into the binding mode, including the key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. rsc.orgmdpi.com

For this compound derivatives, molecular docking studies have been instrumental in understanding their binding to bacterial enzymes like DNA gyrase and topoisomerase IV, which are their primary targets. nih.govnih.govnih.gov By elucidating the binding interactions, these studies can explain the structure-activity relationships and guide the design of new derivatives with improved potency and selectivity. nih.gov

Table 2: Molecular Docking Results of Fluoroquinolone Derivatives with Biological Targets

LigandTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesSource
Gatifloxacin EsterMutant DNA Gyrase-10.3- nih.gov
Moxifloxacin (B1663623) EsterMutant DNA Gyrase-10.1- nih.gov
Zinc(II) ComplexE. coli DNA gyrase (6f86)-7.2- nih.gov
Zinc(II) ComplexE. coli dihydrofolate reductase B (7r6g)-9.9- nih.gov
Cobalt(II) ComplexS. aureus tyrosyl-tRNA synthetase (1JIJ)-10.5- nih.gov

Note: This table presents docking scores for various fluoroquinolone derivatives and their complexes against different biological targets to exemplify the application of this technique.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry plays a pivotal role in elucidating the detailed mechanisms of chemical reactions involving this compound and its derivatives. By modeling the reaction pathway, researchers can identify intermediates, transition states, and determine the energy barriers associated with each step.

DFT is a primary tool for this purpose. Calculations can be performed to locate the geometry of transition states, which are the highest energy points along the reaction coordinate. uniud.it The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. Verifying the transition state often involves frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. semanticscholar.org

Furthermore, the Intrinsic Reaction Coordinate (IRC) method can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species. semanticscholar.org Such studies are crucial for understanding reaction mechanisms, predicting the feasibility of synthetic routes, and designing more efficient chemical processes. For instance, computational analysis has been applied to understand the degradation pathways of fluoroquinolones in advanced oxidation processes. mdpi.com

Iv. Medicinal Chemistry and Biological Activity of 8 Fluoroquinoline Derivatives

Antimicrobial Research and Development

Quinolone derivatives, especially fluoroquinolones, are renowned for their broad-spectrum antimicrobial effects. ontosight.airesearchgate.net The introduction of a fluorine atom at the C-8 position has been a pivotal strategy in enhancing the potency and pharmacological profile of these synthetic antibacterial agents. ontosight.ai

Antibacterial Activity: Broad-Spectrum Efficacy and Specific Strain Targeting

8-Fluoroquinoline derivatives have demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org Research has focused on their efficacy against clinically important pathogens known for their increasing resistance to conventional antibiotics. researchgate.net

Activity against Staphylococcus aureus : Derivatives of 8-nitrofluoroquinolone have shown notable activity against S. aureus. For instance, p-toluidine, p-chloroaniline, and aniline (B41778) derivatives exhibit good activity with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. researchgate.netnih.gov The lipophilicity of the C-7 substituent appears to play a crucial role, with more lipophilic groups enhancing activity against Gram-positive bacteria like S. aureus. nih.govmdpi.com Some derivatives have shown MIC values as low as 0.58 µg/mL and 0.65 µg/mL. nih.gov Specifically, a C-8 methoxy (B1213986) group has been found to increase the lethality of fluoroquinolones against S. aureus, particularly in strains with resistant topoisomerase IV. asm.orgnih.gov

Activity against Escherichia coli : 8-Nitrofluoroquinolone derivatives have also been evaluated against E. coli. While some compounds show activity, it is generally observed that more hydrophilic groups at the C-7 position favor activity against Gram-negative bacteria like E. coli. mdpi.com For example, certain derivatives displayed MICs of approximately 4.7 µg/mL and 8.8 µg/mL against E. coli. nih.gov However, some hydroxamic acid derivatives of fluoroquinolones showed moderate activity against E. coli with MICs of 4.00–8.00 µg/mL. jst.go.jp

Activity against Pseudomonas aeruginosa : The C-8 substituent is critical for activity against P. aeruginosa. A C-8 chlorine, for instance, has been shown to increase activity, especially against quinolone-resistant gyrase strains. asm.orgnih.gov Anionic derivatives of ciprofloxacin (B1669076) have also demonstrated activity against biofilm-producing P. aeruginosa. nih.gov

Activity against Mycobacterium tuberculosis : The C-8 methoxyl group in fluoroquinolones has been found to improve bacteriostatic action against gyrA-resistant strains of M. tuberculosis. nih.govasm.org This substituent enhances the ability of the fluoroquinolone to form a stable complex with DNA gyrase. nih.gov Studies have shown that fluoroquinolones with a C-8 substituent, particularly a methoxy group, exhibit higher activity against clinical isolates of M. tuberculosis compared to derivatives with a hydrogen at the C-8 position. pnas.org

Activity against Chlamydia trachomatis : Research into 8-hydroxyquinoline (B1678124) derivatives has highlighted their potential against Chlamydia trachomatis. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

Bacterial Strain Derivative Type Key Substituent(s) Observed Activity (MIC)
Staphylococcus aureus 8-Nitrofluoroquinolone C-7 p-toluidine ~3.5 µg/mL mdpi.com
Staphylococcus aureus 8-Nitrofluoroquinolone C-7 p-chloroaniline ~4.0 µg/mL mdpi.com
Staphylococcus aureus 8-Nitrofluoroquinolone C-7 aniline ~5 µg/mL mdpi.com
Staphylococcus aureus 8-Methoxy fluoroquinolone C-8 -OCH3 Enhanced lethality asm.orgnih.gov
Escherichia coli 8-Nitrofluoroquinolone Hydrophilic C-7 groups ~4.7-8.8 µg/mL mdpi.comnih.gov
Pseudomonas aeruginosa 8-Chloro fluoroquinolone C-8 -Cl Increased activity asm.orgnih.gov
Mycobacterium tuberculosis 8-Methoxy fluoroquinolone C-8 -OCH3 Improved bacteriostatic action nih.govasm.org

Antifungal Activity

The therapeutic utility of this compound derivatives extends beyond bacteria to include fungal pathogens.

Activity against Candida albicans and Aspergillus niger : While the primary focus of fluoroquinolone research has been on antibacterial activity, some derivatives have been investigated for their antifungal properties. ontosight.ai For instance, certain fluoroquinolone derivatives have been reported to exhibit activity against Candida albicans and Penicillium chrysogenum. ekb.eg

Antiviral Properties

Derivatives of the quinoline (B57606) scaffold have been explored for their potential antiviral applications, demonstrating a breadth of activity against several significant human viruses. ontosight.ai

Activity against Hepatitis B virus (HBV) : The antiviral potential of quinoline derivatives has been a subject of interest in medicinal chemistry. ontosight.ai

Activity against Human Immunodeficiency Virus (HIV) : Certain fluoroquinolone derivatives have been shown to inhibit HIV replication. ontosight.airesearchgate.net For example, the derivative K-12 was found to be active against various strains of HIV-1 and HIV-2 by inhibiting Tat-mediated transactivation. nih.gov Another fluoroquinolone, enoxacin (B1671340), has demonstrated anti-HIV-1 effects, which may be linked to its ability to modulate miRNA processing. mdpi.combiorxiv.org

Activity against Dengue virus : The broad biological activities of quinoline derivatives suggest their potential exploration against other viruses like the Dengue virus. ontosight.ai

Mechanisms of Antimicrobial Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of action for fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. oup.comnih.govmdpi.com These enzymes are crucial for DNA replication, recombination, and repair.

Fluoroquinolones trap these enzymes on the DNA as a stable complex, which prevents the re-ligation of the DNA strands that have been cleaved by the enzymes. mdpi.compnas.org This leads to a blockage of DNA replication and transcription, ultimately resulting in bacterial cell death. mdpi.com

In Gram-negative bacteria, DNA gyrase is typically the primary target, while in Gram-positive bacteria, topoisomerase IV is often the more susceptible enzyme. oup.comnih.gov The introduction of a substituent at the C-8 position of the fluoroquinolone can influence which enzyme is preferentially targeted. For example, a C-8 substituent on a fluoroquinolone appears to favor the targeting of DNA gyrase in Streptococcus pneumoniae. asm.org

Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents on the quinoline core. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and spectrum of these compounds.

The C-7 substituent significantly influences the spectrum and potency of antibacterial activity. researchgate.net Electron-donating groups at C-7 are generally considered to increase antibacterial activity. researchgate.net The lipophilicity of the C-7 side chain is also a key determinant; more lipophilic groups tend to enhance activity against Gram-positive bacteria, while more hydrophilic groups favor activity against Gram-negative bacteria. mdpi.comnih.gov

The substituent at the C-8 position has a profound impact on the drug's efficacy, particularly against resistant strains.

Nitro group (-NO2) : The presence of an 8-nitro group facilitates the nucleophilic substitution at the C-7 position, allowing for the synthesis of a diverse range of derivatives. nih.govmdpi.com

Methoxy group (-OCH3) : A C-8 methoxy group has been shown to enhance the bactericidal activity of fluoroquinolones, especially against resistant mutants of S. aureus and M. tuberculosis. asm.orgnih.govasm.org This substituent is thought to facilitate the formation of the drug-gyrase-DNA complex. nih.gov Moxifloxacin (B1663623), a C-8 methoxy quinolone, shows a lower propensity for selecting resistant mutants compared to its C-8 chlorine counterpart. oup.com

Halogens (-F, -Cl, -Br) : A C-8 chlorine atom can increase activity against P. aeruginosa, particularly in strains with a resistant gyrase. asm.orgnih.gov In some cases, a C-8 bromine did not enhance bacteriostatic action against wild-type mycobacteria but did improve activity against first-step mutants. nih.gov Replacement of a C-8 chlorine with a methoxy group has been observed to decrease the inhibitory activity on mutated DNA gyrase in E. coli. koreascience.kr

Resistance Mechanisms and Strategies to Overcome Resistance in Fluoroquinolones

The widespread use of fluoroquinolones has led to the emergence of bacterial resistance, a significant clinical challenge. nih.gov

The primary mechanisms of resistance include:

Target enzyme mutations : Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, reduce the binding affinity of the drugs. oup.comfrontiersin.org

Reduced drug accumulation : This can occur through decreased uptake due to alterations in porin proteins or increased efflux of the drug out of the bacterial cell via efflux pumps. oup.comnih.gov

Plasmid-mediated resistance : The acquisition of resistance genes on plasmids, such as those encoding Qnr proteins that protect the target enzymes, can confer low-level resistance and facilitate the selection of higher-level resistance mutations. nih.govfrontiersin.org

Strategies to overcome this resistance are an active area of research:

Development of new analogs : Synthesizing novel fluoroquinolone derivatives that are less susceptible to existing resistance mechanisms is a key strategy. For instance, C-8 methoxy fluoroquinolones are more effective against first-step resistant mutants, which could lower the probability of high-level resistance developing. asm.org

Efflux pump inhibitors : Co-administration of efflux pump inhibitors can restore the susceptibility of resistant bacteria to fluoroquinolones. frontiersin.org

Combination therapy : Using fluoroquinolones in combination with other classes of antibiotics or with agents that modulate bacterial resistance can be an effective approach. mdpi.com

Metalloantibiotics : The complexation of fluoroquinolones with transition metal ions is being explored as a strategy to enhance their pharmacological behavior and overcome resistance. nih.gov

Antibiotic stewardship : Judicious prescribing practices and controlling the use of fluoroquinolones in both human and veterinary medicine are crucial to preserving their efficacy. onehealthtrust.org

Anticancer Potential and Molecular Mechanisms

The structural similarities between prokaryotic DNA gyrase and eukaryotic topoisomerase II have paved the way for repurposing fluoroquinolones as anticancer agents. rsc.orgnih.gov Derivatives of this compound have demonstrated considerable promise in this area, exhibiting cytotoxicity against various cancer cell lines through multiple molecular mechanisms. These compounds often show a favorable profile with a reduced likelihood of developing tumor resistance and secondary tumors compared to some other topoisomerase II inhibitors. rsc.orgmdpi.com

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a spectrum of human cancer cell lines. These studies often report the half-maximal inhibitory concentration (IC₅₀) or the growth inhibitory concentration (GI₅₀) to quantify the cytotoxic potency.

For instance, certain ciprofloxacin derivatives have shown remarkable anticancer activity. One such derivative displayed potent activity against leukemia (HL-60), lung carcinoma (A549), and cervical cancer (HeLa) cell lines, with IC₅₀ values of 0.04 µM, 0.07 µM, and 0.03 µM, respectively. nih.gov Another ciprofloxacin-chalcone hybrid, compound 8, was particularly effective against liver cancer (HepG2) and breast cancer (MCF7) cells. nih.gov Similarly, levofloxacin-based compounds have been successfully repositioned as anticancer agents, with derivatives showing significant cytotoxicity against breast (MCF-7), liver (Hep3B), and leukemia (L-SR) cancer cell lines. rsc.org Thionated levofloxacin (B1675101) analogs have also been evaluated, with one compound demonstrating high activity against prostate cancer (PC-3) cells with an IC₅₀ value of 3.58 µM. plos.orgplos.org

A broader screening of 19 fluoroquinolone analogues, which included derivatives of ciprofloxacin and ofloxacin, confirmed their wide-ranging cytotoxic effects against cancers of the lung, breast, colon, and prostate, among others. researchgate.net

Table 1: Cytotoxicity of Selected this compound Derivatives against Various Cancer Cell Lines

Derivative Class Compound Cancer Cell Line Cell Line Type IC₅₀/GI₅₀ (µM) Reference
Ciprofloxacin Derivative 5 HL-60 Leukemia 0.04 nih.gov
Ciprofloxacin Derivative 5 A549 Lung Carcinoma 0.07 nih.gov
Ciprofloxacin Derivative 5 HeLa Cervical Cancer 0.03 nih.gov
Ciprofloxacin-Chalcone Hybrid 8 HepG2 Liver Cancer 22 µg/mL (24h) nih.gov
Ciprofloxacin-Chalcone Hybrid 8 MCF7 Breast Cancer 54 µg/mL (24h) nih.gov
Levofloxacin Derivative 5 MCF-7 Breast Cancer 1.4 rsc.org
Levofloxacin Derivative 13a L-SR Leukemia 3.12 rsc.org

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. mdpi.commdpi.com By targeting topoisomerase II, these compounds can lead to DNA damage, which in turn triggers these cellular processes. rsc.orgtandfonline.com

Studies have shown that ciprofloxacin derivatives can induce cell cycle arrest, particularly in the S and G2/M phases. mdpi.comtandfonline.com For example, compounds 6 and 8a, derived from ciprofloxacin, were found to induce apoptosis in T-24 bladder cancer cells, an effect supported by an increase in the apoptotic protein caspase-3. tandfonline.com These compounds also caused cell cycle arrest in the S phase in T-24 cells and the G1 phase in PC-3 prostate cancer cells. tandfonline.com In another study, ciprofloxacin itself was observed to trigger apoptosis in triple-negative breast cancer cells (MDA-MB-231) and induce S-phase arrest. spandidos-publications.com This apoptotic induction was linked to the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. spandidos-publications.com

Beyond inducing cell death, this compound derivatives can also inhibit the proliferation and metastatic potential of cancer cells. mdpi.com The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of malignancy, and targeting these processes is a key therapeutic strategy.

Ciprofloxacin and its derivatives have been reported to possess anti-migratory properties, which are thought to be mediated by a reduction in the levels of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion. mdpi.com Furthermore, some fluoroquinolones have been shown to inhibit transforming growth factor-beta (TGF-β) stimulated pathways, which are known to promote cell migration and invasion. plos.orgresearchgate.net For instance, gemifloxacin (B1671427) has been documented to inhibit the migration and invasion of human breast and colon cancer cells. ekb.eg

The anticancer activity of this compound derivatives is underpinned by their interaction with specific molecular targets within cancer cells. The most prominent target is topoisomerase II, a critical enzyme in DNA replication and organization. mdpi.complos.org Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately culminating in cell death. rsc.org

Some derivatives have been engineered to have a broader mechanism of action by targeting multiple pathways. For example, a novel bis-fluoroquinolone chalcone-like derivative, HMNE3, was developed as a dual inhibitor of topoisomerase II and tyrosine kinases. plos.org Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a common feature of many cancers. HMNE3 was shown to inhibit the proliferation of several cancer cell lines, including pancreatic cancer, by simultaneously targeting these two key enzymes. plos.org Other targeted pathways include the p53 signaling pathway and the inhibition of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression. nih.govmdpi.comspandidos-publications.com

Inhibition of Cell Proliferation and Invasion

Enzyme Inhibition Studies beyond Antimicrobial Targets

The versatility of the this compound scaffold extends to the inhibition of enzymes relevant to neurodegenerative diseases, particularly Alzheimer's disease.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.goveuropeanreview.org

Several studies have demonstrated that this compound derivatives can act as potent inhibitors of both AChE and BChE. In one study, a series of novel fluoroquinolone derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. researchgate.net The results indicated that a derivative bearing an ortho-fluorophenyl group (compound 7g) was the most potent inhibitor against both AChE and BChE, with IC₅₀ values of 0.70 µM and 2.20 µM, respectively. researchgate.net The structure-activity relationship analysis revealed that the presence of electronegative groups at the ortho position of the phenyl ring enhanced the inhibitory activity. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of a Selected this compound Derivative

Compound Enzyme IC₅₀ (µM) Reference
7g (ortho-fluorophenyl derivative) AChE 0.70 ± 0.10 researchgate.net

Tyrosinase Inhibition

The potential of fluoroquinolone derivatives to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, has been a subject of investigation. Studies have explored the interaction between various fluoroquinolone antibiotics and tyrosinase to understand their mechanism of action and potential for development as depigmentation agents.

A study investigating seven different fluoroquinolone drugs found that all tested compounds exhibited excellent tyrosinase inhibitory activity, with IC₅₀ values significantly outperforming the standard, hydroquinone. researchgate.net The IC₅₀ values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, ranged from 28 µM to 50 µM for the tested fluoroquinolones, compared to 170 µM for hydroquinone. researchgate.net Among the tested compounds, enoxacin sesquihydrate showed the highest inhibitory activity. researchgate.net

Kinetic analysis revealed that these fluoroquinolones act as irreversible, mixed-type inhibitors, with a preference for a competitive mode of action. researchgate.net The structural features of the fluoroquinolones play a crucial role in their inhibitory potential. For instance, the presence of an ethyl group at position N-1, as seen in enoxacin, was associated with higher activity. researchgate.net Furthermore, substitutions at position C-8 are known to affect the steric configuration of the molecule, which can influence access to the enzyme's binding sites. researchgate.net The research suggests that the binding of these drugs to melanin-rich tissues may be related to their interaction with tyrosinase. researchgate.net

CompoundTyrosinase Inhibition IC₅₀ (µM)Reference
Enoxacin Sesquihydrate28 ± 4 researchgate.net
Sparfloxacin30 ± 2.8 researchgate.net
Gemifloxacin34 ± 2 researchgate.net
Ciprofloxacin37 ± 2 researchgate.net
Levofloxacin39 ± 2 researchgate.net
Ofloxacin40 ± 2 researchgate.net
Moxifloxacin50 ± 1.9 researchgate.net
Hydroquinone (Standard)170 researchgate.net

Other Enzyme Interactions and Binding Affinities

Derivatives of this compound, as part of the broader fluoroquinolone class, are known to interact with several crucial bacterial enzymes, which is the primary mechanism for their antibacterial action. Their main targets are DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes involved in DNA replication, transcription, and repair. unil.ch

DNA Gyrase and Topoisomerase IV: Fluoroquinolones inhibit these enzymes by forming a ternary complex with the enzyme and the bacterial DNA. unil.ch This complex blocks the progression of replication forks and transcription complexes, leading to DNA strand breaks and ultimately cell death. The affinity of these drugs for the enzyme-DNA complex is critical for their potency.

Research has shown that substituents at the C-8 position of the quinolone ring play a significant role in binding affinity and activity, particularly against Mycobacterium tuberculosis gyrase. Fluoroquinolones with a substituent at C-8, such as a methoxy or methyl group, generally exhibit better activity compared to derivatives with a hydrogen at this position (C8-H). The C8 group appears to contribute directly to drug binding within the enzyme-DNA cleavage complex. For example, an 8-methyl-moxifloxacin derivative was found to be more potent than moxifloxacin against both wild-type and certain resistant gyrase enzymes. This highlights the importance of the C-8 position in enhancing the interaction with the bacterial target.

Cytochrome P-450: Fluoroquinolones can also interact with mammalian enzyme systems, notably the cytochrome P-450 (CYP) family of enzymes, which are responsible for the metabolism of many drugs. The potential for drug-drug interactions is linked to the chemical structure of the specific fluoroquinolone. It has been observed that the planarity of the fluoroquinolone molecule influences the magnitude of interaction with CYP enzymes. nih.gov Fluoroquinolones that lack a bulky substituent at the C-8 position tend to be more planar and, consequently, are more prone to interacting with and inhibiting the metabolism of other drugs, such as theophylline. nih.gov Conversely, derivatives with a bulky group at position 8 are generally less likely to cause such interactions. nih.gov

EnzymeInteraction TypeRole of C-8 SubstituentReference
DNA Gyrase / Topoisomerase IVInhibition via drug-enzyme-DNA complex formationA substituent at C-8 (vs. C8-H) generally increases binding affinity and antibacterial activity.
Cytochrome P-450Inhibition of metabolism (potential drug-drug interactions)A bulky substituent at C-8 reduces planarity and decreases the likelihood of interaction. nih.gov

Neuroprotection and Chelating Properties

The neuroprotective and metal-chelating properties of quinoline derivatives have garnered significant interest, particularly for their potential in treating neurodegenerative diseases where metal dyshomeostasis is a contributing factor. cespu.ptorientjchem.org

However, within the quinoline family, these properties are most prominently and extensively associated with 8-hydroxyquinoline (8-HQ) and its derivatives, rather than 8-fluoroquinolines. nih.govcespu.pt The powerful metal-chelating ability of 8-HQ stems from the close proximity of the hydroxyl group at position 8 and the heterocyclic nitrogen atom, which act as a bidentate chelating agent to form stable complexes with various metal ions like iron, copper, and zinc. nih.govresearchgate.net This chelating action is central to the neuroprotective effects observed in numerous studies, where 8-HQ derivatives have been shown to protect neuronal cells from metal-induced oxidative stress and cytotoxicity. cespu.pt

For the broader class of fluoroquinolones, metal-chelating properties are also present but are primarily attributed to the carboxylic acid group at the C-3 position and the carbonyl group at C-4. unil.chunil.ch These groups can chelate metal ions, which is a known cause of reduced bioavailability when these drugs are co-administered with metal-containing antacids or supplements. unil.chunil.ch

While direct evidence for neuroprotection via chelation by this compound itself is not widely documented, some fluorinated quinoline derivatives are used as intermediates in creating molecules for metal-ion sensing. For instance, 6-Chloro-8-fluoroquinoline (B1488121) is used to synthesize Schiff bases that act as fluorescent sensors for metal ions, a function that relies on the chelating properties of the final, more complex molecule. ossila.com Furthermore, some complex derivatives incorporating an this compound moiety have been explored for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research. mdpi.com

V. Applications in Materials Science and Advanced Technologies

Fluorescent Probes and Biological Imaging

The inherent fluorescence of the quinoline (B57606) ring system is a key feature that has been harnessed in the development of advanced fluorescent probes for biological imaging. mdpi.com The introduction of a fluorine atom at the 8-position can further modulate these photophysical properties, leading to probes with enhanced brightness, stability, and sensitivity. These probes are instrumental in visualizing and understanding complex biological processes at the cellular and subcellular levels. mdpi.com

Derivatives of 8-fluoroquinoline are designed to act as molecular reporters. Their fluorescence can be engineered to respond to specific environmental cues within a biological system, such as changes in pH, viscosity, or the presence of specific biomolecules. For instance, This compound-2-carbaldehyde (B1387725) serves as a versatile intermediate for creating fluorescent probes capable of tracking cellular processes and interactions in real-time. nih.govchemimpex.com These probes can be designed to exhibit changes in their fluorescence intensity or a shift in their emission wavelength upon binding to a target, a mechanism often referred to as "turn-on" or ratiometric sensing, respectively.

The development of fluorescent probes from fluoroquinolone antibiotics, a class of compounds to which this compound belongs, has proven to be a powerful strategy for studying bacterial systems. nih.gov By attaching a fluorophore to the core antibiotic structure, researchers can create probes that retain antimicrobial activity while allowing for direct visualization of their uptake and localization within bacteria using techniques like confocal fluorescence microscopy. nih.govjove.com This approach provides invaluable insights into the mechanisms of antibiotic action and the development of bacterial resistance. jove.com

Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications

Probe TypeTarget Analyte/ApplicationPrinciple of OperationReference
Fluoroquinolone-Derived ProbeBacterial ImagingVisualization of antibiotic penetration and efflux in bacteria. nih.govjove.com
This compound-2-carbaldehyde DerivativeCellular Process TrackingReal-time imaging of cellular interactions and dynamics. nih.govchemimpex.com
General Quinoline-Based ProbesBio-imagingExploiting the inherent fluorescence for monitoring molecular interactions. kaust.edu.sa

Chemosensors for Metal Ion Recognition

The ability of the quinoline scaffold, particularly with a chelating group at the 8-position, to bind with metal ions is a well-established principle in coordination chemistry. This property is central to the design of chemosensors for the selective detection of various metal ions. Derivatives of this compound are particularly effective in this regard, as their fluorescence properties can be exquisitely sensitive to the binding of a metal cation. ossila.com

Schiff base derivatives of 6-chloro-8-fluoroquinoline (B1488121), for example, exhibit a distinct shift in their fluorescent emission upon chelation with a metal ion, making them effective sensors for metal ion recognition. ossila.com The mechanism often involves a process known as chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation or other non-radiative decay pathways, leading to a significant increase in fluorescence intensity. mdpi.com Another common mechanism is photoinduced electron transfer (PET), where the metal ion can suppress or enhance the transfer of an electron within the molecule, thereby modulating its fluorescence.

Derivatives of 8-hydroxyquinoline (B1678124), a closely related compound, are widely recognized as exceptional fluorophoric ligands for a broad range of metal ions, including transition metals and alkaline earth metals. chemimpex.comcore.ac.uknih.gov These chemosensors can be designed for high sensitivity and selectivity, allowing for the detection of specific metal ions even in complex mixtures. researchgate.net The ability to fine-tune the electronic properties of the quinoline ring through substitutions, such as the introduction of a fluorine atom, allows for the development of sensors with improved performance characteristics. mdpi.com

Table 2: 8-Hydroxyquinoline Derivatives as Chemosensors for Metal Ion Detection

Derivative TypeTarget Metal Ion(s)Observed Fluorescence ChangeReference
8-Hydroxyquinoline BenzoatesCu²⁺, Hg²⁺Prominent fluorescence enhancement core.ac.uk
8-Amidoquinoline DerivativesZn²⁺Strong fluorescence emission upon binding mdpi.com
Benzothiazole-Quinoline TriazoleFe³⁺Selective decrease in fluorescence researchgate.net
General 8-Hydroxyquinoline AnalogsAl³⁺, Cr³⁺, Cd²⁺, Mn²⁺, etc.Complex formation leading to fluorescence changes chemimpex.comnih.gov

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics

In the quest for efficient and cost-effective renewable energy sources, dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) have emerged as promising technologies. The performance of these devices is critically dependent on the properties of the organic dyes and materials used to absorb light and facilitate charge separation and transport. This compound derivatives have shown potential as components in these systems.

In DSSCs, a monolayer of dye molecules is adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The dye absorbs sunlight, leading to the injection of an electron into the conduction band of the semiconductor. Schiff bases derived from 6-chloro-8-fluoroquinoline can act as bidentate or tridentate ligands that coordinate to metal centers like Ruthenium (Ru) and Iridium (Ir) to form dye complexes suitable for DSSC applications. ossila.com The electronic properties of the this compound moiety can influence the absorption spectrum and the energy levels of the dye, which are crucial for efficient electron injection and dye regeneration.

Theoretical studies on derivatives of 8-hydroxyquinoline combined with other heterocyclic systems, such as quinoxaline-2,3-dione, have been conducted to evaluate their potential in DSSCs. wu.ac.th These studies use computational methods like density functional theory (DFT) to predict the electronic structure, light-harvesting efficiency, and other photovoltaic parameters, guiding the synthesis of new and more efficient dyes. wu.ac.th Research into novel organic dimeric dyes has demonstrated that molecular engineering can lead to significant improvements in power conversion efficiency, with some systems reaching up to 8.34%. rsc.org

Advanced Materials with Tailored Properties

The this compound scaffold serves as a versatile building block for the synthesis of advanced materials with specific, tailored properties. chemimpex.com Its rigid structure and the presence of the reactive fluorine atom allow for its incorporation into a variety of larger molecular architectures, including polymers and functional coatings. nih.gov

For example, this compound-2-carbaldehyde is a key intermediate in the development of such materials. nih.govchemimpex.com By leveraging the reactivity of the aldehyde group, this compound can be integrated into polymeric chains or used to modify surfaces, imparting specific chemical or physical properties. The resulting materials may exhibit enhanced thermal stability, altered electronic characteristics, or specific optical properties. The ability to form stable complexes with metal ions also opens up possibilities for creating novel catalytic materials and sensors. chemimpex.com The fluorination of the quinoline ring can also enhance the lipophilicity and stability of the resulting materials, which is advantageous in many applications. ontosight.ai

Electrochemical Sensing Applications

Electrochemical sensors offer a sensitive, rapid, and cost-effective means of detecting a wide range of analytes. Derivatives of this compound have been incorporated into electrochemical sensing platforms, leveraging their electronic properties and their ability to interact with target molecules.

One notable application is the use of 4-bromo-8-fluoroquinoline (B1285068) to enhance the performance of a molecularly imprinted polymer (MIP) based electrochemical sensor. In this system, the this compound derivative was used to improve the fluorescent signal for the detection of cyclobarbital. Molecularly imprinted polymers are synthetic receptors with recognition sites tailored for a specific molecule, and the incorporation of a signaling unit like this compound can significantly improve the sensitivity and selectivity of the sensor.

The broader class of fluoroquinolone antibiotics, which includes this compound, has been the target of extensive research in the development of electrochemical sensors for applications in food safety and environmental monitoring. arabjchem.org Various strategies have been employed, including the use of modified electrodes with nanomaterials to enhance the electrochemical signal. sci-hub.sesciopen.com These sensors can detect fluoroquinolones at very low concentrations, with some exhibiting detection limits in the nanomolar range. sci-hub.se The development of sensor arrays, or "electronic tongues," allows for the simultaneous detection of multiple fluoroquinolones in a single sample. acs.org

Table 3: Performance of Electrochemical Sensors for Fluoroquinolone Antibiotics

Sensor TypeTarget AnalyteLinear RangeLimit of Detection (LOD)Reference
Molecularly Imprinted Polymer (MIP) Sensor ArrayCiprofloxacin (B1669076), Levofloxacin (B1675101), Moxifloxacin (B1663623)Up to 300 µM~1 µM acs.org
Ag₂S/RGO Modified ElectrodeGatifloxacin0.2 µM - 250 µM0.0667 µM arabjchem.org
Pd@Nb₂C/SPCECiprofloxacin10 - 150 µmol/L3 µmol/L sciopen.com
Glassy Carbon Electrode (GCE)Ciprofloxacin, Enrofloxacinhundred nM - few µM- sci-hub.se

Vi. Agrochemical and Industrial Applications

Development of Crop Protection Chemicals (e.g., Fungicides, Insecticides, Herbicides)

8-Fluoroquinoline and its derivatives serve as crucial intermediates in the synthesis of a range of crop protection chemicals. lookchem.comxdbiochems.com The quinoline (B57606) scaffold is a core component in many biologically active compounds, and the introduction of a fluorine atom at the 8-position can modulate this activity, leading to the development of potent agrochemicals. xdbiochems.comchemimpex.com

Research has focused on creating novel fungicides, insecticides, and herbicides from this basic structure. xdbiochems.com For instance, derivatives like This compound-2-carbaldehyde (B1387725) are employed in the synthesis of innovative agrochemicals. chemimpex.com The development of fungicides has been a particularly active area. A recent study detailed the synthesis of sixteen new fluorinated quinoline compounds derived from 8-fluoro-2,3-dimethylquinolin-4-ol. mdpi.com Several of these compounds showed significant antifungal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Patents also describe fungicidal compositions containing N-substituted-8-fluoro-quinoline-3-carboxamide derivatives, highlighting their commercial potential in agriculture. google.comgoogle.comgoogle.com

In the realm of herbicides, fluoroquinolone derivatives have been identified as having potential herbicidal activity. nih.govbiorxiv.org The antibiotic ciprofloxacin (B1669076), a well-known fluoroquinolone, effectively inhibits plant DNA gyrase, a target that makes it a potent herbicide. nih.govbiorxiv.org However, its strong antimicrobial properties make it unsuitable for direct use in fields. nih.gov Ongoing research aims to modify the fluoroquinolone structure to create analogues with strong herbicidal effects but weak antibacterial activity, making them viable for weed management. nih.govbiorxiv.org This involves structural modifications, such as altering the group at the C-7 position, to separate the desired herbicidal action from the antimicrobial effects. nih.gov

The following table summarizes some this compound derivatives and their researched agrochemical applications.

Derivative NameApplication AreaResearch FindingCitation
8-fluoro-2,3-dimethylquinolin-4-yl benzoatesFungicideCompounds exhibited good antifungal activity (>80%) against S. sclerotiorum. mdpi.com
N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-8-fluoroquinoline-3-carboxamideFungicideA component in patented fungicidal compositions. google.com
N-substituted-8-fluoro-quinoline-3-carboxamidesFungicideActive ingredients in patented microbiocidal and fungicidal compositions for crop protection. google.comgoogle.com
Ciprofloxacin and its analoguesHerbicideCiprofloxacin shows good herbicidal activity by inhibiting plant DNA gyrase; research is focused on developing analogues with reduced antimicrobial effects. nih.govbiorxiv.orgresearchgate.net
This compound DerivativesGeneral AgrochemicalsProven effective against insects, nematodes, and mites. ossila.com

Pest Control Measures (e.g., against Insects, Nematodes, Mites)

Beyond large-scale crop protection, this compound derivatives have demonstrated effectiveness in targeted pest control measures. ossila.com Specifically, they have been shown to be active against agricultural pests such as insects, nematodes, and mites. ossila.com

Nematodes, or roundworms, include many species that are parasitic to plants and can cause significant crop damage. koppert.ca Beneficial nematodes are used as biological control agents to manage insect pests, but chemical control is often required for harmful plant-parasitic nematodes. bioprotectionportal.comkoppertus.com The development of nematicides from the this compound family offers a chemical-based solution to manage infestations by these pests. ossila.comnih.gov Similarly, its efficacy against mites, which are another common cause of crop damage, underscores its broad utility in pest management. ossila.com The insecticidal properties of this compound derivatives contribute to their role in comprehensive pest control strategies, protecting plants from a variety of threats. xdbiochems.com

Specialty Chemicals and Complex Organic Frameworks

The distinct aromatic and halogenated structure of this compound makes it a valuable building block for specialty chemicals and complex organic frameworks. xdbiochems.com These materials have tailored properties for use in electronics, optics, and sensor technology. xdbiochems.com

Derivatives of this compound can be chemically modified to create compounds with desirable characteristics such as fluorescence or specific electron-accepting or electron-donating properties. xdbiochems.com For example, 6-Chloro-8-fluoroquinoline (B1488121) is used as an intermediate for synthesizing Schiff bases. ossila.com These Schiff bases are notable for their ability to act as ligands in metal-ion recognition sensors, where their fluorescent emissions change upon chelating to a metal. ossila.com Furthermore, these Schiff base complexes with ruthenium or iridium have applications as dye complexes in dye-sensitized solar cells (DSSCs). ossila.com

The interaction of the fluoroquinolone structure with metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another area of interest. researchgate.netbohrium.com While much research focuses on using these frameworks to detect or remove fluoroquinolones from the environment, the underlying principles of molecular recognition and interaction are relevant. researchgate.netbohrium.commdpi.com The ability of the this compound scaffold to participate in the formation of these complex, functional materials highlights its importance as a specialty chemical intermediate. xdbiochems.com

Reference Compounds and Standards in Analytical Chemistry

In analytical chemistry, the purity and exact identification of substances are paramount. This compound and its derivatives serve as reference compounds and standards for the identification and quantification of other quinoline-based molecules. xdbiochems.com

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used for the simultaneous detection and quantification of multiple fluoroquinolones in various samples. acs.orgmoca.net.ua The successful application of these methods relies on the availability of pure, certified reference standards for each compound being analyzed. moca.net.ua this compound can be used as a standard to calibrate analytical instruments and validate testing methods, ensuring the accuracy of results. xdbiochems.com Its use is crucial in quality control processes within the chemical and agrochemical industries, where it is necessary to determine the precise concentration of fluoroquinolone-based active ingredients in commercial products. moca.net.ua

Vii. Conclusion and Future Research Directions

Summary of Current Research Landscape on 8-Fluoroquinoline

The current research landscape of this compound and its derivatives is dynamic and expanding, primarily centered on its significant potential in medicinal chemistry and materials science. As a fluorinated heterocyclic compound, this compound serves as a crucial building block in the synthesis of novel therapeutic agents and advanced materials. chemimpex.comossila.com

In the realm of medicinal chemistry , research has extensively focused on the development of this compound derivatives as potent antimicrobial and anticancer agents. chemimpex.comchemimpex.com The incorporation of the fluorine atom at the 8-position of the quinoline (B57606) core is known to enhance the biological activity and chemical reactivity of the resulting compounds. This has led to the exploration of various derivatives with substitutions at different positions to modulate their therapeutic properties. mdpi.com For instance, the introduction of different functional groups at the C-7 position has been a key strategy in developing new fluoroquinolone antibiotics with improved efficacy against both Gram-positive and Gram-negative bacteria. acs.orgnih.gov Furthermore, research has demonstrated the potential of this compound-based compounds in overcoming drug resistance, a critical challenge in modern medicine. researchgate.net

In materials science , this compound and its derivatives are utilized as precursors for creating advanced materials with tailored properties, such as polymers and coatings. chemimpex.com Their unique fluorescence properties also make them suitable for the development of fluorescent probes for biological imaging and sensors for environmental monitoring. chemimpex.comossila.comchemimpex.com The ability of the quinoline nucleus to form stable complexes with metal ions further extends its application to catalysis. chemimpex.com

Identification of Gaps and Emerging Research Avenues

Despite the significant progress, several gaps exist in the current understanding and application of 8-fluoroquinolone, paving the way for emerging research avenues.

A primary gap lies in the comprehensive understanding of the structure-activity relationships (SAR) for a wider range of biological targets. While much is known about their antibacterial action, the potential of this compound derivatives against other pathogens like viruses, fungi, and parasites remains less explored. mdpi.comnih.gov There is a need for more in-depth studies to elucidate the precise mechanisms of action of these compounds against various cancer cell lines.

Another significant gap is the limited research on the long-term toxicological profiles and environmental impact of this compound-based compounds. mdpi.com As their applications expand, understanding their metabolic fate and potential ecotoxicity is crucial for sustainable development.

Emerging research avenues include:

Hybrid Molecules: The design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacophores to create dual-action or multi-target therapeutic agents. mdpi.com

Targeted Drug Delivery: The development of this compound-based nanoparticles or conjugates for targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing side effects.

Photodynamic Therapy: Exploration of this compound derivatives as photosensitizers in photodynamic therapy for cancer and other diseases. mdpi.com

Advanced Materials: Further investigation into their use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. ossila.com

Potential for Novel Therapeutic Agents and Advanced Materials

The unique chemical properties of the this compound scaffold present immense potential for the development of novel therapeutic agents and advanced materials.

Novel Therapeutic Agents: The versatility of the this compound core allows for extensive chemical modifications, offering the potential to design new generations of antibiotics that can combat the growing threat of antimicrobial resistance. researchgate.netoup.com By strategically modifying the substituents, it is possible to develop compounds with enhanced activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae. acs.orgucl.ac.be Furthermore, the demonstrated antiproliferative activity of certain derivatives suggests a promising future for this compound-based compounds as anticancer agents, potentially leading to new treatments for various malignancies. mdpi.comtandfonline.com The exploration of their antiviral and antiparasitic properties could also yield new therapeutic options for infectious diseases. nih.gov

Advanced Materials: In materials science, the inherent fluorescence of the this compound ring system is a key feature that can be harnessed for various applications. chemimpex.com There is significant potential to develop highly sensitive and selective fluorescent probes for the detection of metal ions, anions, and biologically important molecules. chemimpex.com Moreover, their thermal and chemical stability makes them attractive candidates for the synthesis of robust polymers and coatings with specialized functionalities. chemimpex.com The ability to tune their electronic properties through chemical modification opens up possibilities for their use in advanced electronic devices. ossila.comchemicalbook.com

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, fostering collaborations between chemists, biologists, pharmacologists, and materials scientists.

Cheminformatics and Computational Modeling: Collaboration between synthetic chemists and computational scientists can accelerate the drug discovery process. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies can help in predicting the biological activity of novel this compound derivatives and in understanding their mechanism of action at a molecular level. researchgate.net

Medicinal Chemistry and Nanotechnology: The synergy between medicinal chemists and nanotechnologists can lead to the development of innovative drug delivery systems. Encapsulating this compound-based drugs within nanoparticles could improve their solubility, stability, and targeted delivery.

Materials Science and Biomedical Engineering: The development of this compound-based biosensors for early disease diagnosis represents a significant interdisciplinary opportunity. ossila.com This would involve expertise in materials synthesis, device fabrication, and biological validation.

Pharmacology and Environmental Science: Joint research efforts are needed to assess the pharmacokinetic profiles and potential environmental impact of new this compound compounds. mdpi.com This would ensure the development of not only effective but also safe and environmentally benign chemicals.

Such interdisciplinary approaches will be crucial in fully realizing the therapeutic and technological potential of the this compound scaffold. scispace.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 8-Fluoroquinoline, and how is its purity validated?

  • Methodological Answer : this compound is typically synthesized via direct fluorination of quinoline derivatives using fluorinating agents like Selectfluor™ or via nucleophilic substitution in halogenated precursors. Characterization involves nuclear magnetic resonance (NMR) to confirm fluorine substitution at the 8-position, gas chromatography-mass spectrometry (GC-MS) for purity assessment , and elemental analysis to verify molecular composition. Reporting must adhere to guidelines for experimental reproducibility, including detailed reaction conditions and spectral data .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ ≈ 254 nm) is widely used due to its sensitivity. For trace analysis, GC-MS with electron ionization (EI) provides robust identification via fragmentation patterns . Calibration curves should be validated using triplicate measurements, and internal standards (e.g., deuterated analogs) can improve accuracy in biological or environmental samples .

Advanced Research Questions

Q. How does fluorine substitution at the 8-position influence the genotoxicity profile of quinoline derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that this compound induces unscheduled DNA synthesis (UDS) in rat hepatocytes, indicating genotoxic potential. This contrasts with 2- or 3-fluoro isomers, which show negligible activity. Researchers should employ in vitro UDS assays with microsomal activation (S9 mix) to mimic metabolic processing and compare results across isomers . Statistical tools (e.g., ANOVA) must assess dose-response relationships and significance thresholds (p < 0.05) .

Q. What experimental design considerations are critical when reconciling contradictory mutagenicity data in fluoroquinoline isomers?

  • Methodological Answer : Contradictions may arise from assay-specific factors (e.g., bacterial vs. mammalian systems). To address this:

  • Use parallel testing in Salmonella typhimurium TA100 (Ames test) and rat hepatocyte UDS assays.
  • Control for metabolic activation variability by standardizing S9 mix concentrations.
  • Apply meta-analysis frameworks (e.g., Cochrane systematic review protocols) to synthesize data from disparate studies .

Q. How can researchers systematically evaluate the environmental persistence of this compound derivatives?

  • Methodological Answer : Conduct hydrolysis studies under varying pH and temperature conditions, monitoring degradation via LC-MS/MS. Use quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways. Ecotoxicological assays (e.g., Daphnia magna acute toxicity) should follow OECD guidelines, with data cross-referenced against analogous fluorinated compounds .

Q. What strategies ensure robust data collection in studies exploring this compound’s mechanism of action?

  • Methodological Answer : Implement blinded experimental designs to minimize bias. For in vitro studies, include positive controls (e.g., known genotoxins) and negative controls (solvent-only treatments). Data should be recorded in triplicate, with raw datasets archived in repositories like Zenodo for transparency. Use PRISMA flowcharts to document literature review processes and inclusion/exclusion criteria .

Methodological Guidance for Reporting

  • Synthesis Protocols : Report molar ratios, reaction times, and purification methods (e.g., column chromatography gradients) to enable replication .
  • Toxicological Data : Differentiate between "evidence" (e.g., UDS results) and "interpretation" (e.g., mechanistic hypotheses) to align with standards for scientific rigor .
  • Conflict Resolution : For contradictory findings, apply Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.